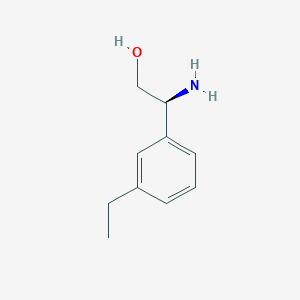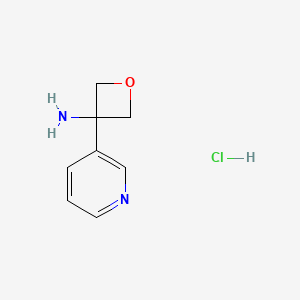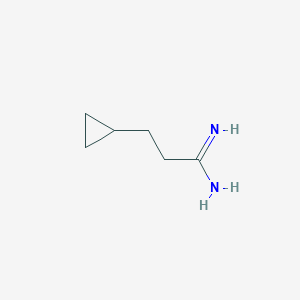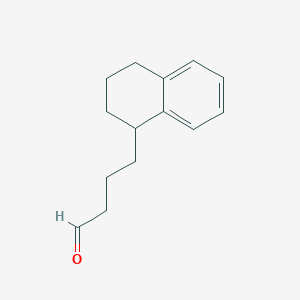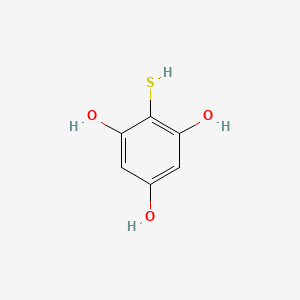
2-Mercaptobenzene-1,3,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercaptobenzene-1,3,5-triol can be achieved through various methods. One common approach involves the reaction of 1,3,5-trihydroxybenzene (phloroglucinol) with thiolating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptobenzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Mercaptobenzene-1,3,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Mercaptobenzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. Additionally, the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Phloroglucinol (1,3,5-trihydroxybenzene): Lacks the thiol group, making it less reactive in certain chemical reactions.
Pyrogallol (1,2,3-trihydroxybenzene): Has a different hydroxyl group arrangement, leading to distinct chemical properties.
Hydroxyquinol (1,2,4-trihydroxybenzene): Another isomer with different reactivity patterns
Uniqueness: 2-Mercaptobenzene-1,3,5-triol is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H6O3S |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-sulfanylbenzene-1,3,5-triol |
InChI |
InChI=1S/C6H6O3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,7-10H |
InChI Key |
DKKWUPLGEDIICA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)S)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


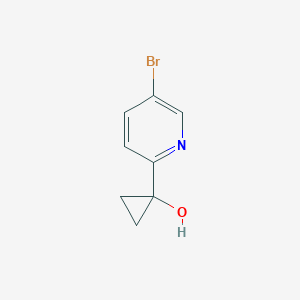
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)
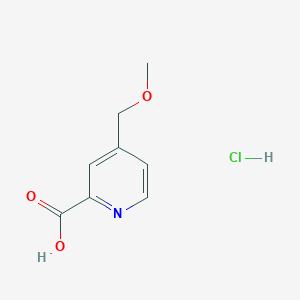

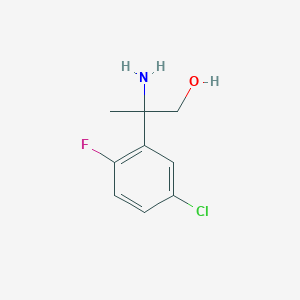
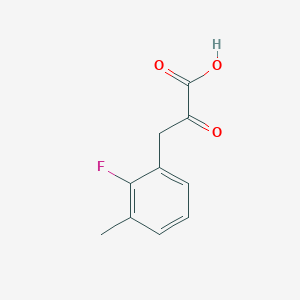

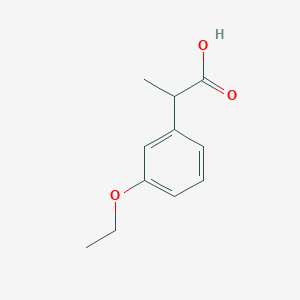

![4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)
